3-(三氟甲磺酰氧基)丙烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

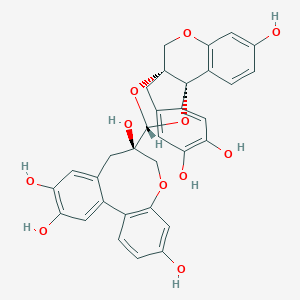

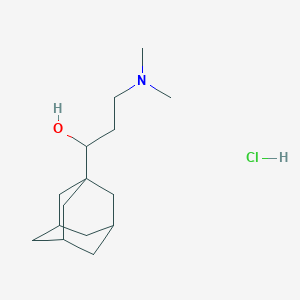

Methyl 3-(trifluoromethylsulfonyloxy)crotonate is a compound that is related to various research areas, including organic synthesis, catalysis, and molecular structure analysis. It is structurally related to methyl trifluoromethanesulfonate and involves trifluoromethyl groups, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their ability to enhance the metabolic stability and lipophilicity of molecules .

Synthesis Analysis

The synthesis of compounds related to methyl 3-(trifluoromethylsulfonyloxy)crotonate can involve the use of scandium trifluoromethanesulfonate as a catalyst for acylation reactions . Additionally, the synthesis of related trifluoromethylating agents has been reported, such as methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, which can be prepared from readily available precursors and used to introduce trifluoromethyl groups into organic halides .

Molecular Structure Analysis

The molecular structure of compounds containing trifluoromethylsulfonyloxy groups has been studied using techniques like gas electron diffraction and quantum chemical calculations. For instance, the molecular structure of methyl trifluoromethanesulfonate has been investigated, revealing a gauche conformation and providing insights into the conformational properties of covalent sulfonates . These studies are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

The reactivity of trifluoromethyl groups in various chemical reactions has been explored. For example, the superelectrophilic Tscherniac amidomethylation of aromatics with N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid has been studied, showing the potential for α-amidomethylation reactions . Additionally, the reactions of trifluoromethyl radicals with various substrates have been examined, providing rate constants and insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethylsulfonyloxy groups are influenced by their molecular structure. For instance, the vibrational spectra and structure of methyl trans-crotonate have been analyzed, revealing the existence of different conformers and their stability 10. The physical properties of ionic liquids containing trifluoromethylsulfonyl groups have also been reported, including phase-transition temperatures, densities, and viscosities, which are important for their applications in various fields .

科学研究应用

化学合成和生物活性

巴豆属植物的化学成分

巴豆属植物以其多样化的化学成分而闻名,包括二萜类化合物,二萜类化合物表现出广泛的生物活性,如细胞毒性、抗炎和抗真菌特性。这些发现突出了巴豆属植物衍生化合物在药物化学和药物发现中的潜力,表明 3-(三氟甲磺酰氧基)丙烯酸甲酯在探索新型治疗剂方面可能的应用领域 (Xu, Liu, & Liang, 2018)。

三氟甲磺酸在有机合成中的应用

三氟甲磺酸 (TfOH) 在有机合成中的应用,特别是在亲电芳香取代反应和碳碳键的形成中,强调了三氟甲磺酰基衍生物在促进复杂有机反应中的效用。这篇综述表明,像 3-(三氟甲磺酰氧基)丙烯酸甲酯这样的化合物可能在合成有机化学中很有价值,为它们在合成新有机化合物中的潜在应用提供了见解 (Kazakova & Vasilyev, 2017)。

环境和生物影响

巴豆属植物的生物活性化合物和生物活性

巴豆属植物多样化的生物活性归因于它们的次级代谢产物,表明 3-(三氟甲磺酰氧基)丙烯酸甲酯在开发基于天然产物的治疗剂方面可能具有应用。这篇综述强调了巴豆化合物由于其抗氧化、抗菌和抗炎特性而在治疗各种疾病中的潜力 (Bezerra 等人,2020)。

多氟烷基化学物质的微生物降解

虽然与 3-(三氟甲磺酰氧基)丙烯酸甲酯没有直接关系,但对多氟烷基化学物质的环境归宿的研究,包括它们的微生物降解,提供了对氟化化合物环境方面的看法。这可以为 3-(三氟甲磺酰氧基)丙烯酸甲酯和类似化学物质的可生物降解性和环境影响的研究提供信息 (Liu & Avendaño, 2013)。

安全和危害

The safety information for Methyl 3-(trifluoromethylsulfonyloxy)crotonate includes several hazard statements: H302, H315, H320, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, eyes, or if it is inhaled. The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on what precautions to take when handling the compound.

属性

IUPAC Name |

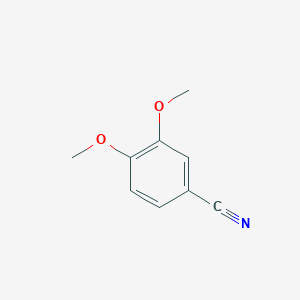

methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNDRPHGOLGQLG-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420705 |

Source

|

| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |

CAS RN |

133559-43-0 |

Source

|

| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)